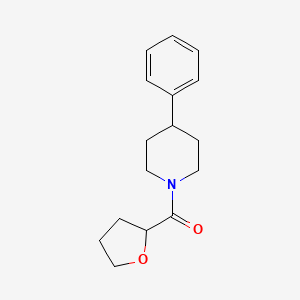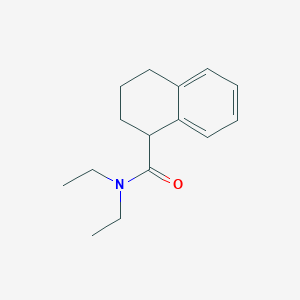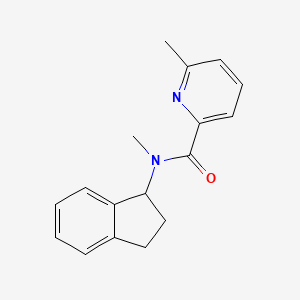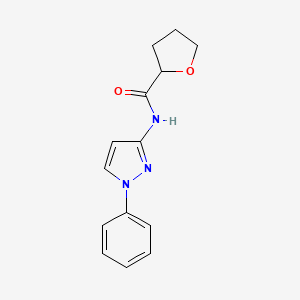![molecular formula C16H21NO B7494074 (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, also known as MEPH or 4-Methylmethcathinone, is a synthetic drug that belongs to the class of cathinones. Cathinones are a group of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MEPH is a designer drug that has gained popularity in recent years due to its psychoactive effects.
作用機序
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in a stimulant effect on the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It also causes vasoconstriction, which can lead to tissue damage and organ failure. (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to cause oxidative stress and damage to cells, leading to potential long-term health effects.
実験室実験の利点と制限
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been used in various lab experiments to study its effects on the brain and behavior. It has been shown to be a useful tool for studying the neurochemistry of addiction and drug abuse. However, (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has limitations in lab experiments due to its potential toxicity and potential for abuse.
将来の方向性
Future research on (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone should focus on its potential therapeutic effects and its potential use as a cognitive enhancer. Studies should also investigate the long-term health effects of (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone and its potential for addiction and abuse. Additionally, research should focus on developing safer and more effective treatments for medical conditions that (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been studied for.
合成法
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 4-methylpropiophenone with ammonium formate and formic acid to produce N-formyl-4-methylmethcathinone, which is then reduced to (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. Reductive amination involves the reaction of 4-methylpropiophenone with methylamine and sodium cyanoborohydride to produce (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. Friedel-Crafts acylation involves the reaction of 4-methylpropiophenone with cyclopropylcarbonyl chloride in the presence of aluminum chloride to produce (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone.
科学的研究の応用
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic effects in various medical conditions, including Parkinson's disease, depression, and anxiety. It has been shown to increase dopamine and serotonin levels in the brain, which can improve mood and alleviate symptoms of depression and anxiety. (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has also been studied for its potential use as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(2-methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11-5-7-13(8-6-11)15-4-3-9-17(15)16(18)14-10-12(14)2/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQTNDMUWQMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCC2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)




![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)